Propylene glycol 2-caprate Propylene glycol 2-caprate
Brand Name: Vulcanchem
CAS No.: 170678-32-7
VCID: VC17870737
InChI: InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H26O3
Molecular Weight: 230.34 g/mol

Propylene glycol 2-caprate

CAS No.: 170678-32-7

Cat. No.: VC17870737

Molecular Formula: C13H26O3

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

Propylene glycol 2-caprate - 170678-32-7

Specification

CAS No. 170678-32-7
Molecular Formula C13H26O3
Molecular Weight 230.34 g/mol
IUPAC Name 1-hydroxypropan-2-yl decanoate
Standard InChI InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-13(15)16-12(2)11-14/h12,14H,3-11H2,1-2H3
Standard InChI Key PKEJCCNSYCBFJE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)OC(C)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Propylene glycol 2-caprate, systematically named 1-hydroxypropan-2-yl decanoate, features a hydrophilic propylene glycol backbone esterified with a hydrophobic decanoic acid chain. The ester linkage at the secondary hydroxyl group of propylene glycol confers amphiphilic characteristics, enabling interactions with both polar and nonpolar substances. The compound’s structure is defined by the SMILES notation CCCCCCCCCC(=O)OC(C)CO, reflecting the decanoate group attached to the propylene glycol moiety .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H26O3\text{C}_{13}\text{H}_{26}\text{O}_3
Molecular Weight230.34 g/mol
IUPAC Name1-hydroxypropan-2-yl decanoate
CAS Registry Number170678-32-7
Topological Polar Surface Area52.6 Ų

The compound’s amphiphilicity underpins its functionality in formulations requiring lipid solubility and moderate hydrophilicity, such as topical creams and transdermal drug delivery systems .

Synthesis and Industrial Production

Esterification Methodology

Propylene glycol 2-caprate is synthesized via acid-catalyzed esterification of propylene glycol with decanoic acid. The reaction typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, with temperatures maintained between 80°C and 120°C to drive the equilibrium toward ester formation. Water, a byproduct, is removed via azeotropic distillation or molecular sieves to achieve yields exceeding 90%.

Table 2: Representative Reaction Conditions

ParameterOptimal Range
Temperature80–120°C
Catalyst Concentration1–3% (w/w)
Reaction Time4–8 hours
SolventToluene (azeotropic removal)

Industrial-scale production often utilizes continuous-flow reactors to enhance efficiency and reduce energy consumption. Recent innovations focus on enzymatic esterification using lipases, which offer milder conditions and reduced environmental impact, though scalability remains a challenge.

Applications in Cosmetic and Pharmaceutical Industries

Cosmetic Formulations

As an emollient, propylene glycol 2-caprate improves skin texture by reducing transepidermal water loss (TEWL) and enhancing the spreadability of formulations. Its compatibility with silicones and natural oils makes it a staple in moisturizers, sunscreens, and makeup products. Comparative studies with propylene glycol dicaprylate/dicaprate (a related diester) suggest that the monoester structure of 2-caprate provides superior sensory attributes, such as reduced greasiness .

Analytical Characterization and Quality Control

Gas Chromatography-Flame Ionization Detection (GC-FID)

The USP monograph mandates GC-FID for quantifying ethylene glycol and diethylene glycol impurities in propylene glycol esters. A 2024 application note demonstrated the efficacy of a PerkinElmer Elite-624 column (30 m × 0.53 mm × 3.0 µm) in achieving a resolution of 7.0 between ethylene glycol and propylene glycol, exceeding the USP requirement of ≥5.0 .

Table 3: GC-FID Operational Parameters

ParameterValue
ColumnElite-624 (30 m × 0.53 mm)
Oven Temperature100°C (4 min) to 240°C at 20°C/min
DetectorFID at 250°C
Carrier GasHelium, 2.5 mL/min

Method validation studies reported a %RSD of <1% for peak area reproducibility, ensuring robust quantification of impurities at the 0.01% level .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator